![molecular formula C11H13NO B12080471 Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide where the nitrogen atom is substituted with a (1Z)-1-phenyl-1-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- typically involves the reaction of acetamide with (1Z)-1-phenyl-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Acetamide+(1Z)-1-phenyl-1-propenyl chlorideNaOH, refluxAcetamide, N-[(1Z)-1-phenyl-1-propenyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylpropenyl oxides, while reduction could produce phenylpropenylamines.
科学研究应用
Chemistry
In chemistry, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, possibly due to its ability to interact with specific molecular targets.
Industry
In industrial applications, Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism by which Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetanilide: Similar in structure but lacks the phenylpropenyl group.
N-Phenylacetamide: Another related compound with a simpler structure.
Propiophenone derivatives: Share the phenylpropenyl moiety but differ in other functional groups.
Uniqueness
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1-2H3,(H,12,13)/b11-3- |
InChI 键 |
WRGOKDJBSMGUDP-JYOAFUTRSA-N |
手性 SMILES |
C/C=C(/C1=CC=CC=C1)\NC(=O)C |
规范 SMILES |
CC=C(C1=CC=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


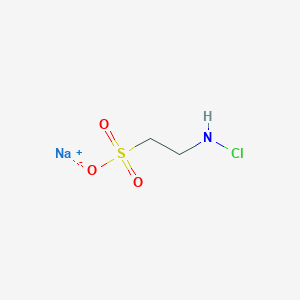
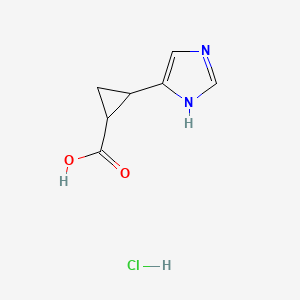
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)


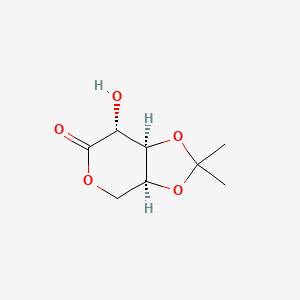
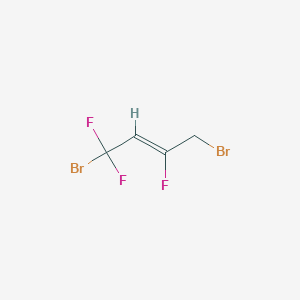
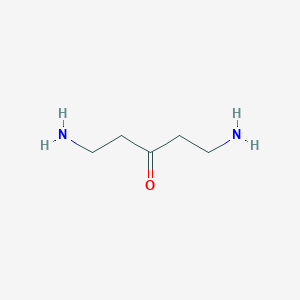

![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
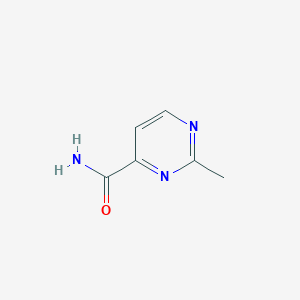

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
